2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone
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Overview
Description
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone is a complex organic compound that features a combination of fluorophenyl, sulfonyl, oxazole, and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and automated reaction systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biochemical assays.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole: Shares the oxazole and fluorophenyl groups but lacks the thioether linkage.
2-(4-Sulfamoylphenyl)pyrimidine: Contains a sulfonyl group and aromatic rings but differs in the core structure.
Uniqueness
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4S2/c24-18-11-13-19(14-12-18)31(27,28)22-23(29-21(25-22)17-9-5-2-6-10-17)30-15-20(26)16-7-3-1-4-8-16/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOPCANNMGUWHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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